2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
CAS No.: 1207029-74-0
VCID: VC4659945
Molecular Formula: C22H23N7O3S2
Molecular Weight: 497.59
* For research use only. Not for human or veterinary use.
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide - 1207029-74-0](/images/structure/VC4659945.png)
Description |
Benzimidazole
Piperazine
Thiadiazole
FuranSynthesis ApproachTo synthesize such a complex molecule, one might follow a multi-step approach involving condensation reactions between appropriate precursors: Step-by-step Synthesis Hypothesis:
Potential Biological ActivitiesGiven its components' known activities:
This compound could potentially exhibit antimicrobial or anticancer properties based on its structural components. For future research directions: Experimental SynthesisConducting experiments to synthesize this compound using proposed methods would provide crucial insights into its feasibility and yield conditions. Biological EvaluationIn vitro assays should be performed to assess potential antimicrobial activity against various bacterial strains and anticancer efficacy against human cancer cell lines. Structural OptimizationFurther modifications could enhance potency by optimizing substituents on each ring system based on SAR studies (Structure Activity Relationship). |
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CAS No. | 1207029-74-0 | ||||||||||
Product Name | 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide | ||||||||||
Molecular Formula | C22H23N7O3S2 | ||||||||||
Molecular Weight | 497.59 | ||||||||||
IUPAC Name | 2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | ||||||||||
Standard InChI | InChI=1S/C22H23N7O3S2/c30-19(23-12-16-4-3-11-32-16)14-33-22-26-25-21(34-22)28-9-7-27(8-10-28)20(31)13-29-15-24-17-5-1-2-6-18(17)29/h1-6,11,15H,7-10,12-14H2,(H,23,30) | ||||||||||
Standard InChIKey | JPOHUOLNUOZHMG-UHFFFAOYSA-N | ||||||||||
SMILES | C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54 | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 45502330 | ||||||||||
Last Modified | Aug 17 2023 |
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